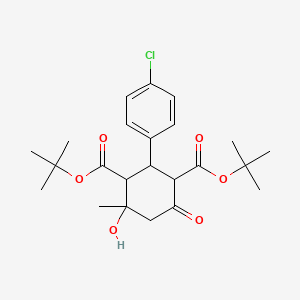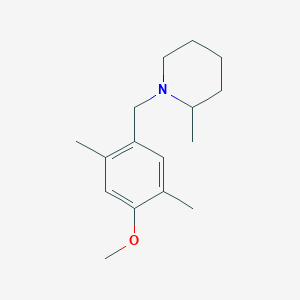![molecular formula C16H19NO4S B5232148 N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5232148.png)
N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide, also known as FMe-ADMET, is a small molecule that has gained significant attention in recent years due to its potential in drug development. The compound belongs to the class of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modifiers, which are used to enhance the pharmacological properties of drugs.
Mécanisme D'action
The mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide is not fully understood, but it is believed to work by modifying the physicochemical properties of drugs. The compound can increase the solubility of drugs by forming hydrogen bonds with water molecules, which allows them to dissolve more easily in aqueous solutions. N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide can also enhance the stability of drugs by protecting them from degradation and oxidation. Additionally, N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide can improve the bioavailability of drugs by increasing their absorption and reducing their metabolism.
Biochemical and Physiological Effects:
N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. The compound is well-tolerated in animals and has a low risk of causing adverse reactions.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide has several advantages for lab experiments, including its ability to enhance the pharmacokinetic properties of drugs and its low toxicity. However, the compound has some limitations, such as its relatively low yield and the need for purification using column chromatography.
Orientations Futures
There are several future directions for the research of N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide. One potential area of study is the optimization of the synthesis process to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide and its potential applications in drug development. Additionally, N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide could be used as a tool compound to study the ADMET properties of existing drugs and to optimize their pharmacological properties. Finally, N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide could be further evaluated for its potential as a drug candidate in various therapeutic areas.
Méthodes De Synthèse
N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-mercaptoethanol to form the intermediate 2-(2-hydroxyethylthio)-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with 2-furylacetic acid to form the final product, N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide. The yield of the synthesis process is around 60%, and the purity of the compound can be further improved using column chromatography.
Applications De Recherche Scientifique
N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide has been extensively studied for its potential in drug development. The compound has been shown to enhance the pharmacokinetic properties of drugs, such as increasing their solubility, stability, and bioavailability. N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide has also been used as a tool compound to investigate the role of ADMET in drug development and to optimize the pharmacological properties of existing drugs.
Propriétés
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-19-14-6-5-12(10-15(14)20-2)16(18)17-7-9-22-11-13-4-3-8-21-13/h3-6,8,10H,7,9,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJROUKPPXWWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCSCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-3,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)

![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5232088.png)

![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5232105.png)

![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5232119.png)
![(3-{5-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5232121.png)
![4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5232130.png)


![ethyl 5-formyl-1,2-dimethyl-4-{[(4-methylphenyl)sulfonyl]oxy}-1H-pyrrole-3-carboxylate](/img/structure/B5232155.png)
![1-{[6-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B5232163.png)